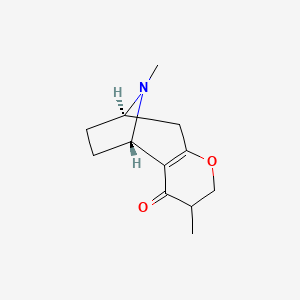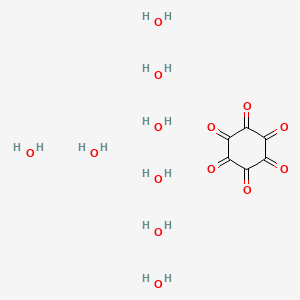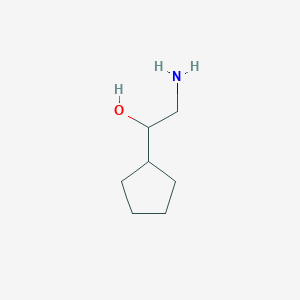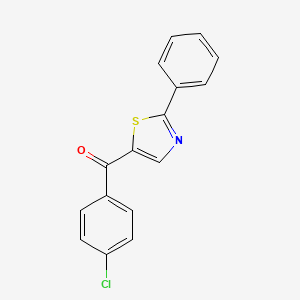
1-(2,2-Difluoroethyl)piperazine
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)piperazine is a chemical compound with the molecular formula C6H12F2N2 . It has a molecular weight of 150.17 . This compound is in liquid form .
Molecular Structure Analysis
The molecular structure of 1-(2,2-Difluoroethyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The standard InChI is 1S/C6H12F2N2/c7-6(8)5-10-3-1-9-2-4-10/h6,9H,1-5H2 .Physical And Chemical Properties Analysis
1-(2,2-Difluoroethyl)piperazine has a density of 1.1±0.1 g/cm3, a boiling point of 173.6±40.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C . It has a molar refractivity of 35.0±0.3 cm3, and a polarizability of 13.9±0.5 10-24 cm3 . The compound is also predicted to have a high water solubility .Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutics
Piperazine derivatives, including 1-(2,2-Difluoroethyl)piperazine, are significant in medicinal chemistry. Their central pharmacological activities, mainly involving the activation of the monoamine pathway, have led to their use in various therapeutic applications. Piperazine derivatives have shown potential as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Piperazine in Drug Design
Piperazine is a key component in the rational design of drugs. This structure is found in a wide range of drugs with different therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral. Modification of the piperazine nucleus significantly affects the medicinal potential of resulting molecules (Rathi et al., 2016).
Piperazine Derivatives in Imaging
Piperazine-based compounds have been explored for their potential in imaging applications. Altering the chemical structure of piperazine derivatives can impact their pharmacokinetic and pharmacodynamic properties, making them useful in various diagnostic applications (Abate et al., 2011).
Piperazine in Proteome Analysis
Piperazine derivatives have been utilized for peptide derivatization, enhancing signal detection in mass spectrometry-based proteome analysis. This application is vital in identifying low molecular weight proteins and peptides with high pI values (Qiao et al., 2011).
Piperazine in Antimicrobial Agents
1,4-Disubstituted piperazines, a variation of the piperazine structure, have shown promise as antimicrobial agents. Their antibacterial activities against drug-resistant strains make them valuable in addressing growing concerns of antibiotic resistance (Shroff et al., 2022).
Piperazine in Anti-mycobacterial Activity
Piperazine and its analogs have shown significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The structural properties of piperazine make it a vital building block in developing effective anti-TB molecules (Girase et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to piperazine, which is known to act on the gaba (γ-aminobutyric acid) receptor .
Mode of Action
Piperazine is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Result of Action
Based on its structural similarity to piperazine, it may cause hyperpolarization of nerve endings, leading to flaccid paralysis .
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-10-3-1-9-2-4-10/h6,9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIARBLBYLGYCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)piperazine | |
CAS RN |
767609-14-3 | |
| Record name | 1-(2,2-difluoroethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)


